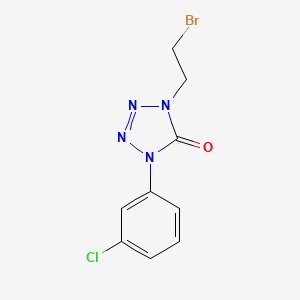
N-(2,4-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioureas are a class of compounds known for their diverse applications in organic synthesis, materials science, and as ligands in coordination chemistry. They are characterized by the presence of a thiocarbonyl group attached to two amine groups. The compound "N-(2,4-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea" falls within this class, suggesting its potential utility in these fields.
Synthesis Analysis
Thioureas are typically synthesized through the reaction of amine compounds with thiocyanates or isothiocyanates. A study on a related thiourea derivative, N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea, involved synthesizing isomers characterized by IR, 1H, and 13C NMR spectroscopy, indicating the versatility of thiourea synthesis methods (Yusof et al., 2010).
Applications De Recherche Scientifique
Organic Synthesis and Material Science
Crystal Engineering Thiourea derivatives are known for their ability to engage in robust intramolecular and intermolecular hydrogen bonding, leading to the formation of intricate crystal structures. For instance, bis-thiourea derivatives derived from N,N′-bis(3-aminopropyl)piperazine show a highly conserved hydrogen bonding pattern, resembling a spiral galaxy structure. These properties are crucial for crystal engineering, where the precise control over molecular assembly is desired for creating novel materials with specific functions (Paisner, Zakharov, & Doxsee, 2010).
Ligand Design for Metal Complexes Thiourea derivatives serve as versatile ligands for the synthesis of metal complexes. For example, the formation of 2:2 metallomacrocyclic complexes with Ni(II) and Pd(II) using thiourea-based ligands demonstrates the potential of these compounds in designing metal-organic frameworks and catalytic systems. The ability to form stable complexes with various metals can be exploited in catalysis, material science, and the development of magnetic materials (Koch, Hallale, Bourne, Miller, & Bacsa, 2001).
Biological Applications
Anticancer Activity Theoretical investigations have been conducted on thiourea derivatives to evaluate their anticancer activities through quantum chemical computations and molecular docking studies. Such studies suggest that certain thiourea compounds may exhibit potential as anticancer agents by inhibiting specific protein kinases. The assessment of ADMET properties along with drug-likeness parameters indicates that these compounds might possess good drug-like behavior, highlighting their relevance in pharmaceutical research (Kirishnamaline, Magdaline, Chithambarathanu, Aruldhas, & Anuf, 2021).
Antimicrobial and Anti-Proliferative Activities N-Mannich bases derived from thiourea compounds have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These studies demonstrate the broad-spectrum antibacterial potential of certain thiourea derivatives and their efficacy against various cancer cell lines, such as prostate cancer and human colorectal cancer. The development of these compounds could lead to new therapeutic agents for treating infectious diseases and cancer (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3S/c1-12-7-8-15(13(2)9-12)20-16(22)19-14-10-17(3,4)21-18(5,6)11-14/h7-9,14,21H,10-11H2,1-6H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZPMEUUQQYNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2CC(NC(C2)(C)C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5570682.png)
![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5570691.png)
![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570693.png)

![2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5570706.png)

![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)



![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)